molecular formula C9H15NO B14622623 4-(Penta-1,4-dien-1-YL)morpholine CAS No. 58369-83-8

4-(Penta-1,4-dien-1-YL)morpholine

Cat. No.: B14622623
CAS No.: 58369-83-8
M. Wt: 153.22 g/mol
InChI Key: LSFFKQLEBWCFKJ-UHFFFAOYSA-N
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Description

4-(Penta-1,4-dien-1-yl)morpholine is a chemical compound that belongs to the class of morpholines, which are heterocyclic amines containing a six-membered ring with both nitrogen and oxygen atoms. This compound is characterized by the presence of a penta-1,4-dien-1-yl group attached to the morpholine ring. Morpholines are widely recognized for their applications in pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Penta-1,4-dien-1-yl)morpholine typically involves the reaction of morpholine with penta-1,4-diene under specific conditions. One common method involves the use of a coupling reaction, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of hydrogenation reactions in the presence of catalysts is a common approach to achieve the desired product with high selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Penta-1,4-dien-1-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted morpholines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Penta-1,4-dien-1-yl)morpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Penta-1,4-dien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to certain proteins and enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical interactions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Penta-1,4-dien-1-yl)morpholine is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

CAS No.

58369-83-8

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-penta-1,4-dienylmorpholine

InChI

InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h2,4-5H,1,3,6-9H2

InChI Key

LSFFKQLEBWCFKJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC=CN1CCOCC1

Origin of Product

United States

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